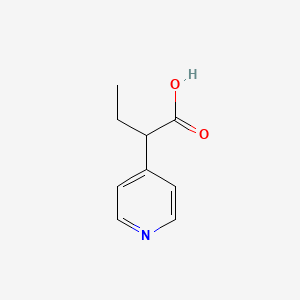

2-(Pyridin-4-yl)butanoic acid

描述

2-(Pyridin-4-yl)butanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted at the 4-position and linked to a butanoic acid chain. The pyridine ring’s nitrogen position and the carboxylic acid’s spatial arrangement critically influence its chemical behavior, including acidity, solubility, and biological activity .

属性

分子式 |

C9H11NO2 |

|---|---|

分子量 |

165.19 g/mol |

IUPAC 名称 |

2-pyridin-4-ylbutanoic acid |

InChI |

InChI=1S/C9H11NO2/c1-2-8(9(11)12)7-3-5-10-6-4-7/h3-6,8H,2H2,1H3,(H,11,12) |

InChI 键 |

YQORMSBFOZKIPW-UHFFFAOYSA-N |

规范 SMILES |

CCC(C1=CC=NC=C1)C(=O)O |

产品来源 |

United States |

化学反应分析

Oxidation Reactions

-

Pyridine Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the pyridine ring undergoes hydroxylation or epoxidation at electron-deficient positions, though such reactions are rare without directing groups .

-

Side-Chain Oxidation : The butanoic acid chain resists further oxidation, but decarboxylation may occur at elevated temperatures (>200°C), yielding CO₂ and 4-vinylpyridine derivatives .

Key Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Decarboxylation | Heat (Δ), acidic conditions | 4-Vinylpyridine + CO₂ |

| Ring Modification | KMnO₄, H₂SO₄, 100°C | Hydroxylated pyridine derivatives |

Reduction Reactions

The pyridine ring and carboxylic acid group participate in distinct reduction pathways:

-

Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to piperidine, producing 2-(piperidin-4-yl)butanoic acid. This reaction proceeds at 60–80°C under 30–50 psi H₂ .

-

Carboxylic Acid Reduction : LiAlH₄ reduces -COOH to -CH₂OH, yielding 4-(pyridin-4-yl)butan-1-ol. Excess reductant and anhydrous conditions are critical.

Mechanistic Notes :

-

Piperidine formation involves sequential hydrogen addition to the pyridine’s nitrogen and adjacent carbons.

-

Carboxylic acid reduction requires activation via acyl chloride intermediates in some protocols .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to meta positions relative to the -COOH substituent:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 12 hr | 3-Nitro-2-(pyridin-4-yl)butanoic acid | Nitration at C3 |

| Cl₂/FeCl₃ | 25°C, 6 hr | 3-Chloro-2-(pyridin-4-yl)butanoic acid | Chlorination at C3 |

Limitations : Low reactivity necessitates harsh conditions, often leading to side reactions like ring opening or over-oxidation .

Nucleophilic Substitution

The carboxylic acid group undergoes classic nucleophilic acyl substitutions:

-

Esterification : Reacting with ethanol/H₂SO₄ yields ethyl 2-(pyridin-4-yl)butanoate.

-

Amidation : Treatment with SOCl₂ forms the acyl chloride, which reacts with amines (e.g., NH₃) to produce 2-(pyridin-4-yl)butanamide .

Optimized Yields :

| Derivative | Reagents | Yield (%) |

|---|---|---|

| Ethyl ester | EtOH, H₂SO₄, reflux | 85–90 |

| Butanamide | SOCl₂, NH₃ (g), 0°C | 75–80 |

Comparison with Structural Analogs

Reactivity differences between pyridine positional isomers are notable:

| Compound | EAS Position | Reduction Product | Decarboxylation Ease |

|---|---|---|---|

| 2-(Pyridin-4-yl)butanoic acid | C3 | 2-(Piperidin-4-yl)butanoic acid | Moderate |

| 4-(Pyridin-2-yl)butanoic acid | C5 | 4-(Piperidin-2-yl)butanoic acid | High |

Key Insight : The 4-pyridyl group’s electronic effects lower ring reactivity compared to 2-pyridyl analogs, requiring more vigorous conditions for EAS .

Complexation and Coordination Chemistry

The pyridine nitrogen serves as a Lewis base, forming complexes with transition metals (e.g., Ru, Os). For example, reaction with [Os(bpy)₂Cl₂] yields luminescent coordination complexes used in electrochemical sensors .

Application :

相似化合物的比较

Key Differences :

- Biological Activity : Pyridine ring orientation affects binding to biological targets. For example, 4-pyridinyl derivatives are more commonly used in metal-organic frameworks or enzyme inhibitors due to their symmetry .

2.2. Comparison with Phenoxybutanoic Acid Herbicides

Key Differences :

- Mode of Action: Phenoxybutanoic acids act as synthetic auxins, disrupting plant growth , whereas pyridinylbutanoic acids may interact with microbial or mammalian enzymes due to the pyridine’s nitrogen lone pair .

- Solubility: The polar pyridine ring may enhance water solubility compared to chlorinated phenoxy analogs.

2.3. Comparison with Vinyl-Linked Pyridinylbenzoic Acids

Key Differences :

- The flexible butanoic acid chain in 2-(Pyridin-4-yl)butanoic acid may favor binding to flexible enzyme pockets, while the rigid vinyl-linked analog is suited for materials science .

常见问题

Q. What are effective synthetic routes to prepare 2-(Pyridin-4-yl)butanoic acid, and what intermediates are critical?

A common approach involves coupling a pyridinyl moiety to a butanoic acid backbone. For example:

- Step 1: Introduce the pyridin-4-yl group via Suzuki-Miyaura cross-coupling using a boronic acid derivative (e.g., pyridin-4-ylboronic acid) and a halogenated butanoic acid precursor (e.g., 4-bromobutanoic acid) .

- Step 2: Optimize reaction conditions (e.g., Pd catalysts, solvent polarity) to enhance yield. Polar aprotic solvents like DMF may improve solubility of intermediates .

- Step 3: Purify via recrystallization or column chromatography, monitoring purity by HPLC (≥95% recommended for biological assays) .

Critical intermediates include 4-bromobutanoic acid and protected pyridinyl derivatives to prevent undesired side reactions.

Q. How can the purity and structural integrity of 2-(Pyridin-4-yl)butanoic acid be validated?

- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .

- Spectroscopy: Confirm structure via H/C NMR (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and FT-IR (C=O stretch at ~1700 cm) .

- Mass Spectrometry: ESI-MS in negative ion mode should show [M-H] peak matching the molecular weight (CHNO, theoretical 165.08 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyridin-4-yl group influence the compound’s reactivity in coupling reactions?

- Steric Effects: The planar pyridine ring minimizes steric hindrance, facilitating nucleophilic substitution at the β-position of butanoic acid.

- Electronic Effects: The electron-withdrawing nature of the pyridinyl group activates the carboxylic acid for functionalization (e.g., esterification). However, it may reduce nucleophilicity in amidation reactions, requiring activating agents like EDC/HOBt .

- Data Insight: Comparative studies with pyridin-2-yl analogs show lower yields due to increased steric constraints .

Q. What strategies mitigate low solubility of 2-(Pyridin-4-yl)butanoic acid in aqueous buffers for biological assays?

- pH Adjustment: The compound’s solubility increases at pH >7 due to deprotonation of the carboxylic acid (pKa ~4.5). Use phosphate buffer (pH 7.4) for in vitro studies .

- Co-solvents: Employ DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Derivatization: Convert to a sodium salt or methyl ester for improved hydrophilicity, followed by enzymatic hydrolysis in situ .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

- Contradiction Analysis: Discrepancies in H NMR may arise from tautomerism or solvent effects. Compare data across solvents (DMSO-d vs. CDCl) and validate with 2D NMR (HSQC, HMBC) .

- X-ray Crystallography: Resolve ambiguous proton environments by determining the crystal structure, particularly if polymorphism is suspected .

Experimental Design and Optimization

Q. What reaction conditions maximize yield in the synthesis of 2-(Pyridin-4-yl)butanoic acid derivatives?

- Catalyst Screening: Test Pd(OAc)/XPhos vs. Pd(PPh) for Suzuki coupling efficiency. Higher temperatures (80–100°C) may improve conversion .

- Solvent Optimization: Compare DMF (high polarity) vs. THF (moderate polarity) to balance solubility and reaction rate .

- Additives: Include KCO or CsCO as bases to deprotonate intermediates and accelerate coupling .

Q. How to design stability studies for 2-(Pyridin-4-yl)butanoic acid under varying storage conditions?

- Forced Degradation: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; carboxylic acids are prone to decarboxylation under acidic conditions .

- Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (N) to prevent oxidation of the pyridinyl ring .

Advanced Analytical Challenges

Q. What computational methods predict the LogP and pKa of 2-(Pyridin-4-yl)butanoic acid for drug design?

Q. How to troubleshoot low yields in amide derivatives of 2-(Pyridin-4-yl)butanoic acid?

- Activation Issues: Replace DCC with HATU for better coupling efficiency in peptide synthesis.

- Side Reactions: Protect the pyridinyl nitrogen with Boc groups to prevent undesired alkylation .

Biological Research Applications

Q. What in vitro models are suitable for studying the biological activity of 2-(Pyridin-4-yl)butanoic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。